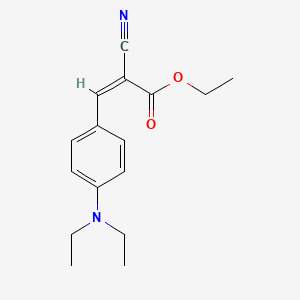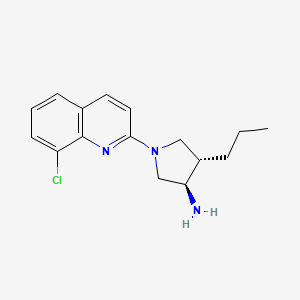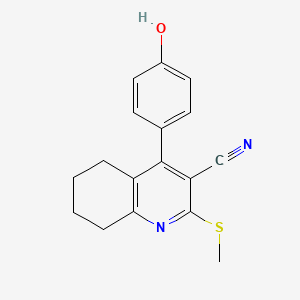
Ethyl-2-cyano-3-(4-diethylaminophenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl-2-cyano-3-(4-diethylaminophenyl)acrylate is an organic compound known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of cyanoacrylate, a family of compounds widely recognized for their adhesive properties. This compound is particularly notable for its role in dye-sensitized solar cells (DSSCs) and other optoelectronic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl-2-cyano-3-(4-diethylaminophenyl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 4-diethylaminobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
化学反应分析
Types of Reactions
Ethyl-2-cyano-3-(4-diethylaminophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyanoacrylates.
科学研究应用
Ethyl-2-cyano-3-(4-diethylaminophenyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds and polymers.
Biology: Employed in the development of fluorescent probes and dyes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in bioadhesives.
Industry: Utilized in the production of adhesives, coatings, and optoelectronic devices such as DSSCs
作用机制
The mechanism of action of ethyl-2-cyano-3-(4-diethylaminophenyl)acrylate involves its interaction with specific molecular targets and pathways. In DSSCs, the compound acts as a sensitizer, absorbing light and transferring electrons to the semiconductor material. This process involves the excitation of electrons from the ground state to an excited state, followed by electron injection into the conduction band of the semiconductor .
相似化合物的比较
Ethyl-2-cyano-3-(4-diethylaminophenyl)acrylate can be compared with other cyanoacrylate derivatives such as:
- Ethyl-2-cyano-3-(thiophen-2-yl)acrylate
- Ethyl-2-cyano-3-(3-methylthiophen-2-yl)acrylate
- Ethyl-2-cyano-3-(furan-2-yl)acrylate
These compounds share similar structural features but differ in their electronic properties and applications. For instance, thiophene-based cyanoacrylates are known for their high charge mobility and are used in photovoltaic cells, while furan-based derivatives are employed in the synthesis of heterocyclic compounds .
属性
CAS 编号 |
62134-40-1 |
|---|---|
分子式 |
C16H20N2O2 |
分子量 |
272.34 g/mol |
IUPAC 名称 |
ethyl 2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C16H20N2O2/c1-4-18(5-2)15-9-7-13(8-10-15)11-14(12-17)16(19)20-6-3/h7-11H,4-6H2,1-3H3 |
InChI 键 |
JFMVGZQLOXGKFR-UHFFFAOYSA-N |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)OCC |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)OCC |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B5619966.png)
![3-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B5619967.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5619988.png)
![2-allyl-9-[3-(difluoromethoxy)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5619990.png)
![3-chloro-4-fluoro-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5619994.png)

![2-[(2-chlorobenzyl)thio]-4-(dimethylamino)nicotinonitrile](/img/structure/B5620014.png)

![[(3aS*,10aS*)-2-(pyridin-3-ylacetyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5620032.png)
![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonyl]-2,2-dimethylpropanamide](/img/structure/B5620040.png)
![2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5620045.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5620054.png)
